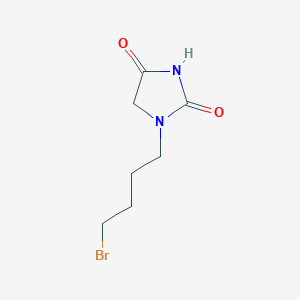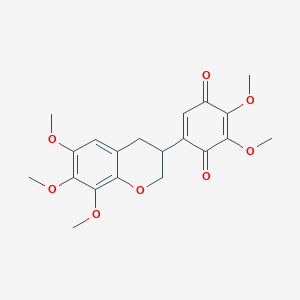
Abruquinone B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Abruquinone B can be isolated from the methanol-soluble fractions of Abrus precatorius roots. The isolation process involves several steps, including extraction, fractionation, and purification using chromatographic techniques. The structures of the compounds are elucidated using spectroscopic analyses such as 1D and 2D NMR, and high-resolution electrospray ionization mass spectrometry (HRESI-MS) .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
化学反应分析
Types of Reactions: Abruquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
Abruquinone B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of isoflavanquinones and their derivatives.
Medicine: Explored for its potential antimalarial and anticancer properties.
作用机制
The mechanism of action of Abruquinone B involves multiple molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and metabolic processes . Additionally, its antiproliferative effects are attributed to the induction of apoptosis through the upregulation of p21 and p53 proteins . The compound also exhibits antimalarial activity by targeting the Plasmodium falciparum parasite .
相似化合物的比较
- Abruquinone A
- Abruquinone E
- Abruquinone G
- Isoflavanquinones from other plant sources
属性
分子式 |
C20H22O8 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3 |
InChI 键 |
TZOHVRDKXUMVIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
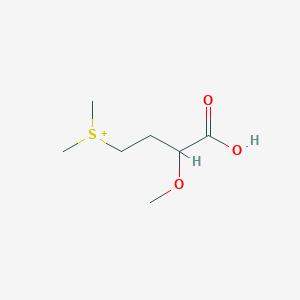
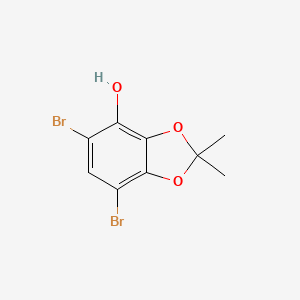
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
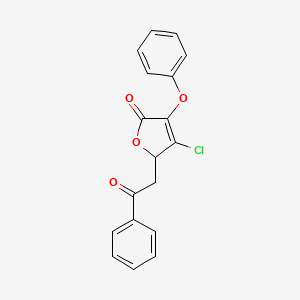
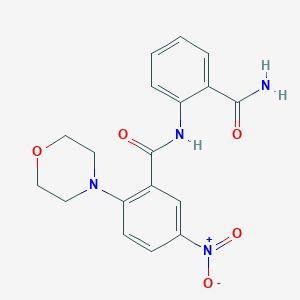
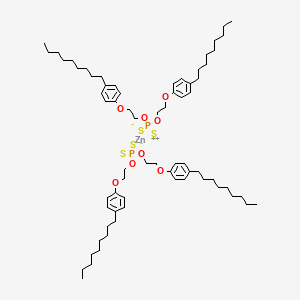
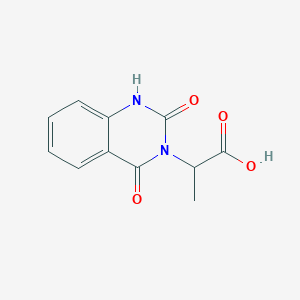
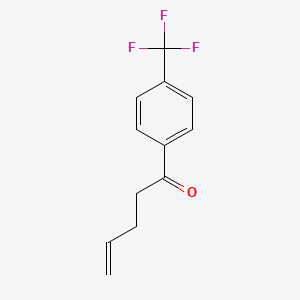
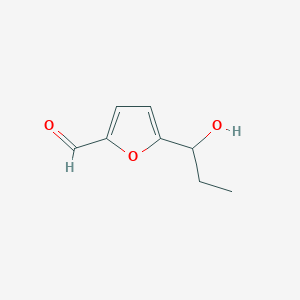
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
